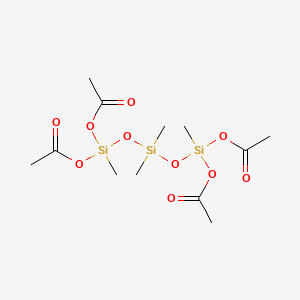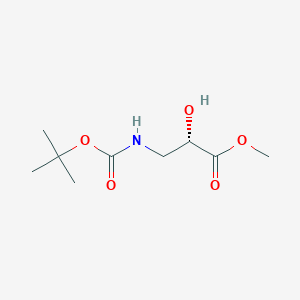
Diacetoxymethyl terminated polydimethylsiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polydimethylsiloxane (PDMS) is widely recognized for its unique physical and chemical properties, including thermal stability, chemical inertness, and flexibility. Functionalization of PDMS, such as diacetoxymethyl termination, further extends its application range by introducing specific reactive sites at the polymer ends, enabling cross-linking or further modification.
Synthesis Analysis
The synthesis of PDMS typically involves the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), followed by end-capping or modification to introduce specific functional groups. For example, hydroxy-terminated PDMS can be synthesized and then reacted with various reagents to introduce different end groups, including diacetoxymethyl groups, though the direct synthesis of diacetoxymethyl-terminated PDMS is not detailed in the literature provided. The synthesis of amphiphilic block copolymers combining PDMS with poly(ethylene glycol) (PEG) demonstrates the versatility of PDMS modification techniques (Rutnakornpituk et al., 2005).
Molecular Structure Analysis
PDMS's molecular structure is characterized by the flexibility of its siloxane backbone and the organic groups attached to silicon atoms. The modification of PDMS with different terminal groups significantly impacts its physical and chemical properties. Techniques such as 1H NMR, FTIR, and GPC are commonly used to characterize the molecular structure and weight of modified PDMS (Xie Kai, 2004).
Chemical Reactions and Properties
PDMS modified with specific end groups can undergo various chemical reactions, facilitating its incorporation into diverse materials and applications. For example, carboxylated PDMS can be prepared through reactions with maleic anhydride, enabling further chemical modifications and applications in self-assembling supermolecules (Qiu-feng An et al., 2008).
Physical Properties Analysis
The physical properties of PDMS, such as thermal stability, flexibility, and hydrophobicity, make it an essential material in various fields. Modifying PDMS with different terminal groups, such as diacetoxymethyl, can tailor these properties for specific applications. Studies on PDMS-based block copolymers highlight the impact of molecular structure on properties like critical surface energy and swelling behavior (Rutnakornpituk et al., 2005).
Chemical Properties Analysis
The chemical properties of PDMS, including its reactivity and compatibility with other materials, are significantly influenced by its molecular structure and functionalization. The introduction of specific terminal groups, such as diacetoxymethyl, enables targeted chemical reactivity, allowing for the creation of complex materials with designed properties. The synthesis and characterization of various PDMS derivatives illustrate the range of chemical functionalities that can be introduced (Li et al., 2008).
Wirkmechanismus
Target of Action
Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .
Mode of Action
PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .
Biochemical Pathways
For example, it can provide water-repellent coatings in the textile industry .
Pharmacokinetics
Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .
Result of Action
The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .
Action Environment
The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHCOHPINWOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O10Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1179290.png)
